

Physical and chemical properties of (p-Hydroxybenzyl)malonic acid

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Compound of Interest

Compound Name: (p-Hydroxybenzyl)malonic acid

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An In-depth Technical Guide to (p-Hydroxybenzyl)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(p-Hydroxybenzyl)malonic acid**, also known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Chemical and Physical Properties

(p-Hydroxybenzyl)malonic acid is a derivative of malonic acid and possesses a p-hydroxybenzyl substituent. It is a natural product with the chemical formula $C_{10}H_{10}O_5$ and a molecular weight of 210.18 g/mol .^{[1][2]} The compound is typically a solid at room temperature.^[1]

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of **(p-Hydroxybenzyl)malonic acid** is presented in the table below for easy reference and comparison. It is important to note that some of the available data is predicted rather than experimentally determined.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₅	[1]
Molecular Weight	210.18 g/mol	[1]
CAS Number	90844-16-9	[1]
Appearance	Solid (predicted)	[1]
Relative Density	1.466 g/cm ³ (Predicted)	[1]
Solubility	Soluble in DMSO (55 mg/mL)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

Note: The melting point of the related unsaturated compound, p-hydroxybenzylidene malonic acid, has been reported as 211-212 °C.

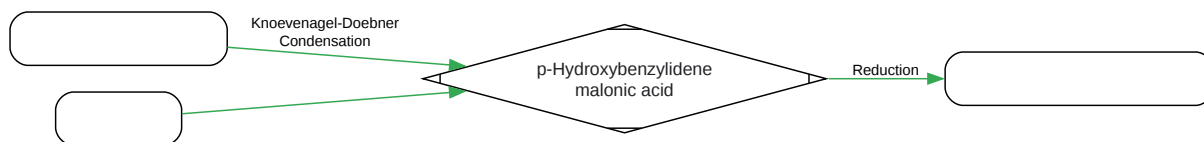
Synthesis and Experimental Protocols

The synthesis of **(p-Hydroxybenzyl)malonic acid** can be conceptualized as a two-step process, beginning with the formation of an unsaturated intermediate followed by a reduction.

Conceptual Synthesis Pathway

The logical synthetic route to **(p-Hydroxybenzyl)malonic acid** involves two key transformations:

- **Knoevenagel-Doebner Condensation:** This reaction would involve the condensation of 4-hydroxybenzaldehyde with malonic acid to form p-hydroxybenzylidene malonic acid. This type of reaction is well-established for the synthesis of α,β -unsaturated carboxylic acids.[2]
- **Reduction of the Alkene:** The resulting p-hydroxybenzylidene malonic acid would then be reduced to yield the target compound, **(p-Hydroxybenzyl)malonic acid**. This would involve the saturation of the carbon-carbon double bond.



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Caption: Conceptual synthesis pathway for **(p-Hydroxybenzyl)malonic acid**.

Detailed Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(p-Hydroxybenzyl)malonic acid** is not readily available in the searched literature, a general procedure based on established methodologies for similar compounds can be proposed.

Step 1: Synthesis of p-Hydroxybenzylidene malonic acid (Knoevenagel-Doebner Condensation)

This protocol is adapted from procedures for the synthesis of similar cinnamic acid derivatives. [2]

- Materials:
 - 4-Hydroxybenzaldehyde
 - Malonic acid
 - Pyridine (as solvent and catalyst)
 - Aniline or Piperidine (as catalyst)
 - Cyclohexane (for azeotropic removal of water, optional)
 - Hydrochloric acid (for workup)
 - Ethanol (for recrystallization)

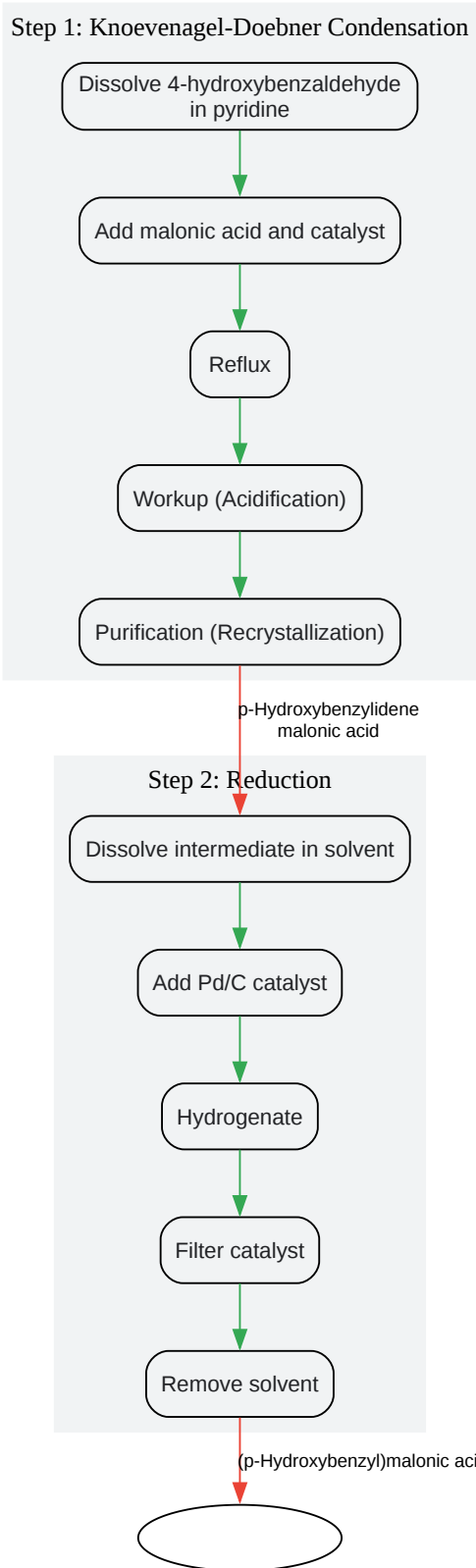
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using cyclohexane), dissolve 4-hydroxybenzaldehyde in pyridine.
 - Add a slight molar excess of malonic acid to the solution.
 - Add a catalytic amount of aniline or piperidine.
 - If using cyclohexane, add it to the flask.
 - Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
 - After the reaction is complete (typically a few hours), cool the mixture to room temperature.
 - Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
 - Collect the crude p-hydroxybenzylidene malonic acid by vacuum filtration and wash with cold water.
 - Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

Step 2: Synthesis of **(p-Hydroxybenzyl)malonic acid** (Reduction)

This step would involve the reduction of the carbon-carbon double bond of the intermediate. A common method for this transformation is catalytic hydrogenation.

- Materials:
 - p-Hydroxybenzylidene malonic acid
 - Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

- A suitable solvent (e.g., ethanol, methanol, or ethyl acetate)
- Hydrogen gas (H₂)
- A hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup)
- Celite or another filter aid
- Procedure:
 - Dissolve the p-hydroxybenzylidene malonic acid in the chosen solvent in a hydrogenation flask.
 - Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
 - Seal the flask and connect it to the hydrogenation apparatus.
 - Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen.
 - Pressurize the flask with hydrogen gas to the desired pressure (this will depend on the apparatus) and begin vigorous stirring or shaking.
 - Monitor the reaction progress by the uptake of hydrogen or by TLC.
 - Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Wash the filter cake with the solvent.
 - Remove the solvent from the filtrate under reduced pressure to yield the crude **(p-Hydroxybenzyl)malonic acid**.
 - The product can be further purified by recrystallization if necessary.



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Caption: General experimental workflow for the synthesis of **(p-Hydroxybenzyl)malonic acid**.

Spectral Data

Detailed experimental spectral data for **(p-Hydroxybenzyl)malonic acid** is not readily available in the public domain. However, based on the known chemical shifts of related structures, a prediction of the expected NMR spectra can be made.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **(p-Hydroxybenzyl)malonic acid** is expected to show the following signals:

- Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the p-substituted benzene ring.
- Methylene Protons: A doublet adjacent to the aromatic ring (benzylic position), likely in the range of δ 2.5-3.5 ppm.
- Methine Proton: A triplet coupled to the adjacent methylene protons, likely in the range of δ 3.0-4.0 ppm.
- Carboxylic Acid Protons: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D_2O .
- Phenolic Proton: A singlet in the aromatic or slightly downfield region, which is also exchangeable with D_2O .

Predicted ^{13}C NMR Spectrum

The carbon-13 NMR spectrum is expected to show signals for:

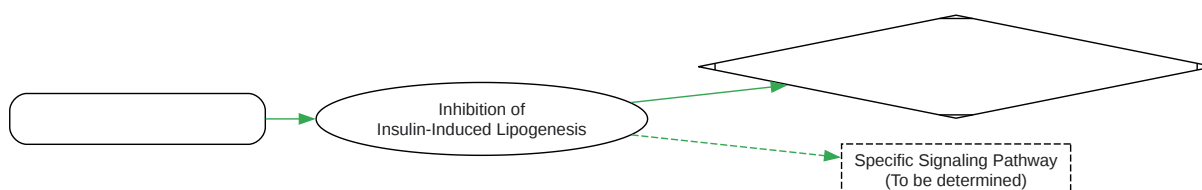
- Carboxylic Carbons: Two signals in the downfield region (typically δ 170-180 ppm).
- Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.
- Methylene Carbon: A signal in the aliphatic region (typically δ 30-40 ppm).
- Methine Carbon: A signal in the aliphatic region (typically δ 40-50 ppm).

Biological Activity and Potential Applications

The biological activities of **(p-Hydroxybenzyl)malonic acid** are not extensively studied. However, its structural similarity to other phenolic acids suggests potential for various biological effects.

One study has reported that **(p-hydroxybenzyl)malonic acid** can inhibit insulin-induced lipogenesis in rat adipocytes. This suggests a potential role in metabolic regulation and could be of interest in research related to obesity and diabetes. However, the underlying signaling pathways for this activity have not been elucidated.

Given that it is a phenolic acid, it may also possess antioxidant properties, a common characteristic of this class of compounds. Further research is needed to explore the full spectrum of its biological activities and to identify any specific signaling pathways it may modulate.



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Caption: Known biological activity and potential research direction for **(p-Hydroxybenzyl)malonic acid**.

Conclusion

(p-Hydroxybenzyl)malonic acid is a natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties, proposed a viable synthetic route with general experimental protocols, and highlighted its known, albeit limited, biological activity. The lack of comprehensive experimental data, particularly for its melting point, pKa, and detailed NMR spectra, represents a significant

knowledge gap. Further research is warranted to fully characterize this compound and to explore its potential applications in drug development and other scientific fields, especially concerning its effects on metabolic pathways.

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